molecular formula C21H22ClN3O3S2 B2753208 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 851804-16-5

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2753208
CAS No.: 851804-16-5
M. Wt: 464
InChI Key: LNZSFUGQKDNPFV-UHFFFAOYSA-N
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Description

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a high-purity synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a complex structure integrating a 2-chlorobenzylthio moiety linked to a dihydroimidazole core, which is further functionalized with a phenylmethanone unit containing a pyrrolidine-1-ylsulfonyl group. This specific molecular architecture suggests potential for diverse biological interactions, particularly with enzyme systems. The presence of the sulfonamide group, a common pharmacophore in many therapeutic agents, indicates potential applicability in the development of enzyme inhibitors . Researchers can utilize this compound in high-throughput screening campaigns, target validation studies, and as a key intermediate in the synthesis of more complex bioactive molecules. As a specialized research chemical, it is an ideal candidate for probing structure-activity relationships (SAR) in medicinal chemistry programs, particularly in the design of molecules that modulate protein function . Sourced from a leading provider within a global network of fine chemical manufacturers, this product guarantees quality and consistency for your critical research applications . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c22-19-6-2-1-5-17(19)15-29-21-23-11-14-25(21)20(26)16-7-9-18(10-8-16)30(27,28)24-12-3-4-13-24/h1-2,5-10H,3-4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZSFUGQKDNPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bioactivity Profiles

  • Antimicrobial Potential: Compounds with chlorobenzyl/thioether groups (e.g., the target compound and ) are often associated with antimicrobial activity due to membrane disruption capabilities. However, the pyrrolidine sulfonyl group in the target compound may confer additional selectivity toward bacterial sulfonamide-binding proteins .
  • Enzyme Inhibition: Imidazoles with sulfonamide substituents (e.g., the target compound) are known to inhibit carbonic anhydrases and tyrosine kinases. The pyrrolidine ring could modulate binding affinity compared to simpler sulfonamides .

Physicochemical Properties

  • Solubility : The pyrrolidine sulfonyl group in the target compound likely enhances aqueous solubility compared to methylthio or benzothiophene derivatives .
  • Metabolic Stability : The 4,5-dihydroimidazole core may reduce oxidation susceptibility relative to 1H-imidazole analogues (e.g., ), while the chlorobenzyl group could slow hepatic clearance.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions: (i) imidazole ring formation via condensation of glyoxal with ammonia/formaldehyde, (ii) thioether linkage using 2-chlorobenzyl chloride under basic conditions, and (iii) sulfonylation with pyrrolidine. Critical parameters include:

  • Reagent selection : Use sodium hydrosulfide for thiol generation (avoiding side reactions with competing nucleophiles) .
  • Temperature control : Maintain ≤60°C during sulfonylation to prevent decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, while recrystallization in ethanol improves final purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H/13C NMR identifies imidazole protons (δ 3.2–4.1 ppm for dihydro protons) and sulfonyl groups (δ 7.8–8.2 ppm for aromatic sulfone) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 464.08) and fragmentation patterns (e.g., cleavage at the thioether bond) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Enzyme inhibition assays : Test against kinases or sulfotransferases (common targets for imidazole/sulfonyl derivatives) using fluorescence-based kits. Include positive controls (e.g., staurosporine) .
  • Antimicrobial screening : Use microbroth dilution (MIC determination) against Gram-positive/negative strains. Note: Chlorobenzyl thioethers show variable activity depending on substituent position .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculation. Compare with structurally similar analogs to identify SAR trends .

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and biological targets?

  • Docking studies : Use AutoDock Vina to model binding to sulfotransferases. The pyrrolidine sulfonyl group may occupy the PAPS-binding pocket, while the 2-chlorobenzyl thioether interacts with hydrophobic residues .
  • Density-functional theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thioether as redox-sensitive regions) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD fluctuations to validate binding modes .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Meta-analysis : Compare IC50 values from enzymatic vs. cellular assays. Low cellular activity despite strong enzyme inhibition suggests poor membrane permeability. Validate via logP measurement (target logP ~3.5 for optimal absorption) .
  • Proteomics profiling : Use SILAC-based mass spectrometry to identify off-target effects (e.g., unintended kinase inhibition) .
  • Isosteric replacement : Replace the 2-chlorobenzyl group with 4-fluoro analogs ( ) to reduce steric hindrance and improve target engagement .

Q. What are the mechanistic pathways for the compound's potential enzyme inhibition?

  • Covalent inhibition : Thioether sulfur may undergo oxidation to sulfoxide/sulfone, forming reversible covalent bonds with catalytic cysteine residues (validate via LC-MS of enzyme adducts) .
  • Allosteric modulation : Molecular dynamics simulations suggest the imidazole ring stabilizes a closed conformation in sulfotransferases, blocking substrate access .
  • Redox cycling : Electrochemical studies (cyclic voltammetry) reveal a redox potential of −0.45 V (vs. Ag/AgCl), indicating susceptibility to metabolic activation in hypoxic tumor microenvironments .

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